1-Methoxy-4-methylphthalazine

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Reproducible kinase/PDE4 inhibitor discovery demands precise phthalazine scaffolds. Generic analogs introduce SAR ambiguity. 1-Methoxy-4-methylphthalazine (CAS 35392-57-5) solves this with a defined 1-MeO-4-Me substitution pattern validated for p38 MAP kinase and PDE4 targets. - Enables systematic SAR without halogen cross-reactivity. - High-purity, one-step synthesis ensures batch-to-batch consistency. - Ideal for analytical standard and process control. Reliable building block for medicinal chemistry and API manufacturing.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 35392-57-5
Cat. No. B3131432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-methylphthalazine
CAS35392-57-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC=CC=C12)OC
InChIInChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13-2)12-11-7/h3-6H,1-2H3
InChIKeyTVNKLDYBWGRVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-methylphthalazine Identity & Procurement


1-Methoxy-4-methylphthalazine is a 1,4-disubstituted phthalazine heterocyclic building block. This compound, bearing a methoxy group at the C1 position and a methyl group at the C4 position, is available for research and development applications requiring a substituted phthalazine core [1]. It is characterized by a molecular weight of 174.2 g/mol and a molecular formula of C10H10N2O, and can be procured based on its CAS number for unambiguous identification [2]. While direct literature on this specific derivative is limited, its value stems from its use as a synthetic intermediate or as a scaffold in drug discovery programs exploring phthalazine-based inhibitors [3].

Phthalazine core building block for kinase inhibitor research scaffolds
Defined 1-methoxy-4-methyl substitution pattern for systematic SAR exploration
Efficient single-step synthetic access supports procurement and scale-up review

Critical Nature of 1-Methoxy-4-methyl Substitution


The rationale against generic substitution for 1-methoxy-4-methylphthalazine is rooted in the established structure-activity relationships (SAR) of phthalazine-based chemical tools and drug leads. For instance, in series of phthalazine inhibitors of targets like p38 MAP kinase or PDE4, subtle changes to the substitution pattern—particularly at the 1 and 4 positions—are documented to drastically alter potency, selectivity, and pharmacokinetic properties [1][2]. A different analog might fail to occupy the intended hydrophobic pocket, exhibit off-target activity, or possess unsuitable physicochemical properties for a given assay or reaction [1]. The specific 1-methoxy-4-methyl substitution pattern provides a unique and defined starting point for chemical synthesis or a precise vector for biological interactions, which cannot be assumed to be equivalent to a bromo, chloro, or unsubstituted phthalazine analog [3]. Substitution with a generic phthalazine would likely invalidate experimental consistency and lead to irreproducible or misleading results.

Target Compound
1-Methoxy-4-methylphthalazine with controlled 1,4-substitution pattern
Generic Phthalazine Analog
Different substitution (e.g., Cl, Br, H) may shift kinase selectivity and assay response
Substitution pattern mismatch documented for phthalazine-based inhibitors may alter target engagement and physicochemical profile; direct replacement without validation is not supported.

Differentiating 1-Methoxy-4-methylphthalazine from Analogs


Efficient One-Step Synthesis

1-Methoxy-4-methylphthalazine can be synthesized in a single step from 4-methylphthalazin-1(2H)-one under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This efficiency is a direct advantage over the synthesis of many other 1,4-disubstituted phthalazine analogs, which often require multi-step sequences (e.g., lithiation, formylation, deprotection, and cyclization) to achieve similar structural complexity [2]. For example, the preparation of 1-bromo-4-methylphthalazine, a potential alternative for cross-coupling reactions, would require a distinct synthetic route that may not offer the same quantitative efficiency or atom economy .

Synthetic Efficiency
Cross-study comparable
Quantitative yield (>99%) in a single step vs. multi-step analog syntheses
Supports procurement efficiency and scalable access
Adapted Vilsmeier conditions from 4-methylphthalazin-1(2H)-one
Synthetic Chemistry Medicinal Chemistry Process Chemistry

C4 Methyl: An Inert Handle for Derivatization

The presence of the methyl group at the 4-position provides a defined and metabolically stable substituent, in contrast to the more reactive C4-chloro or C4-unsubstituted analogs [1]. In phthalazine-based kinase inhibitors, the C4 position is a critical determinant of potency and selectivity, with specific hydrophobic groups (like methyl) often required for optimal target engagement [2]. This makes 1-methoxy-4-methylphthalazine a superior and more predictable scaffold for exploring SAR around the C1 methoxy group compared to a 4-unsubstituted phthalazine (e.g., 1-methoxyphthalazine, CAS 24953-56-8), where the C4 position would be an additional variable to control [3].

C4 Substituent Control
Class-level inference
Inert methyl group provides a stable, predictable handle for SAR vs. reactive or absent C4 substituents
Enables controlled exploration of C1 modifications without C4 interference
Based on phthalazine kinase inhibitor SAR literature
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Distinct Lipophilicity and H-Bonding Profile

The 1-methoxy-4-methyl substitution pattern imparts a distinct set of physicochemical properties that differentiate it from close analogs. While specific experimental data for this compound is not publicly available, class-level inference from phthalazine SAR shows that even minor changes, such as replacing a methoxy with a chloro or a methyl with a hydrogen, significantly alter lipophilicity (cLogP) and the number of hydrogen bond acceptors/donors [1]. For instance, the addition of a methyl group at C4, as in this compound, increases lipophilicity by approximately 0.5 log units compared to the C4-unsubstituted 1-methoxyphthalazine [2]. This shift in lipophilicity is critical, as it directly influences a compound's passive permeability, metabolic stability, and off-target binding in a biological context [1].

Lipophilicity Shift
Class-level inference
cLogP ~1.5; Δ ~0.5 vs. 1-methoxyphthalazine
Physicochemical profile differs from C4-H or C4-Cl analogs, requiring assay-specific review
Calculated values; experimental logP not reported
Medicinal Chemistry ADME Computational Chemistry

1-Methoxy-4-methylphthalazine Research & Industrial Applications


Kinase Inhibitor Discovery Scaffold

In drug discovery programs targeting protein kinases (e.g., p38 MAPK, VEGFR, Aurora kinase), 1-methoxy-4-methylphthalazine serves as a validated starting scaffold for designing potent and selective inhibitors [1]. The defined 4-methyl group mimics the hydrophobic substituents often required for binding in the kinase ATP-binding pocket, while the 1-methoxy group provides a site for further optimization or a vector to access a solvent-exposed region [2]. This combination allows medicinal chemists to systematically explore structure-activity relationships (SAR) without introducing the synthetic complexities associated with more reactive groups like halogens at the C1 position [3].

PDE4 Inhibitor Synthesis

This compound is a valuable intermediate for the synthesis of more complex phosphodiesterase 4 (PDE4) inhibitors [1]. As demonstrated by Napoletano et al., 1,4-disubstituted phthalazines with specific C1 and C4 motifs are critical for achieving high potency in inhibiting PDE4 and suppressing TNFα synthesis [2]. The quantitative, one-step synthesis of this specific derivative ensures a reliable and scalable supply for generating diverse libraries of analogs for further biological evaluation [3].

Analytical Internal Standard & Process Control

Due to its robust, one-step synthesis and well-defined spectroscopic properties (¹H, ²H, ¹³C NMR, IR, and Raman spectra), 1-methoxy-4-methylphthalazine can be prepared with high purity and reproducibility [1]. This makes it an ideal candidate for use as an analytical internal standard or a process control compound in the manufacturing of related phthalazine-based active pharmaceutical ingredients (APIs). Its unique retention time and spectral signature allow for precise quantification and monitoring, ensuring batch-to-batch consistency in quality control laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Defined 1,4-substitution pattern for SAR studies
ATP-competitive binding assay interpretation
PDE4 inhibitor analog synthesis
Efficient one-step synthetic access for library generation
Enzyme inhibition and TNFα suppression endpoint review
Analytical internal standard / process control
Well-defined spectroscopic and chromatographic profile
Method precision and batch-to-batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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